molecular formula C8H17NO B14794039 2-(Ethylamino)cyclohexan-1-ol

2-(Ethylamino)cyclohexan-1-ol

Cat. No.: B14794039
M. Wt: 143.23 g/mol
InChI Key: NIMUFNCQZMSSAG-UHFFFAOYSA-N
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Description

2-(Ethylamino)cyclohexan-1-ol is a chemical compound that belongs to the class of cyclohexanols It is structurally characterized by a cyclohexane ring substituted with an ethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(Ethylamino)cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using strong reducing agents.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-(Ethylamino)cyclohexanone, 2-(Ethylamino)cyclohexanoic acid

    Reduction: 2-(Ethylamino)cyclohexane

    Substitution: Various substituted cyclohexanols depending on the nucleophile used

Scientific Research Applications

2-(Ethylamino)cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)cyclohexan-1

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(ethylamino)cyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-9-7-5-3-4-6-8(7)10/h7-10H,2-6H2,1H3

InChI Key

NIMUFNCQZMSSAG-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCCC1O

Origin of Product

United States

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